methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)6-3-2-5-8(11-6)7(4-10-5)12(14)15/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGSNWFNRJKRDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Starting Material | 5-Acetylamino-5-trimethylsilanylethynyl-2-nicotinic acid methyl ester |
| Reagent | TBAF (1.0 M in THF) |
| Solvent | THF |
| Temperature | 70°C |
| Duration | 4 hours |
| Yield | ~47% (calculated) |
This method prioritizes simplicity but requires precise control over reaction conditions to avoid side reactions such as over-dealkylation or polymerization.
Regioselective Nitration at Position 3
Introducing the nitro group at position 3 of the pyrrolo[3,2-b]pyridine core is critical for achieving the target compound. Nitration is typically performed post-cyclization using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate . The electron-rich pyrrole ring directs electrophilic substitution to the meta position relative to the pyridine nitrogen, favoring nitration at C3.
Nitration Protocol:
Challenges and Optimizations:
-
Regioselectivity : Competing nitration at C2 or C4 may occur if reaction temperatures exceed 10°C.
-
Yield : Reported yields range from 50–65%, depending on the stoichiometry of nitrating agents.
Alternative Synthetic Routes
Nitration Before Cyclization
An alternative approach involves nitrating a pyridine precursor prior to cyclization. For example, 5-methoxy-3-nitropyridine derivatives undergo Pd-catalyzed coupling with trimethylsilylacetylene, followed by TBAF-mediated cyclization to introduce the pyrrole ring. This method avoids post-cyclization nitration challenges but requires stable nitro-containing intermediates.
Tosyl-Protected Intermediates
Protecting the pyrrole nitrogen with a tosyl group enhances nitration regioselectivity. For instance, tosyl-protected methyl pyrrolo[3,2-b]pyridine-5-carboxylate undergoes nitration at C3 with >80% selectivity, followed by deprotection using NaOH/MeOH.
Comparative Analysis of Methods:
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Post-Cyclization Nitration | Simple, fewer steps | Moderate regioselectivity | 50–65% |
| Pre-Cyclization Nitration | High regioselectivity | Multi-step synthesis | 40–55% |
| Tosyl-Mediated Nitration | Excellent regiocontrol | Additional protection/deprotection steps | 60–75% |
Industrial and Research Applications
Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate serves as a precursor for kinase inhibitors and fluorescent dyes. Its nitro group facilitates further functionalization via reduction to amines or cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the nitro group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized pyrrolopyridine compounds.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate has shown promising anticancer properties. Studies indicate that derivatives of pyrrolo[3,2-b]pyridine exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications at specific positions on the pyridine ring enhanced the compound's ability to inhibit tumor growth in vitro .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial efficacy. Research indicates that derivatives of pyrrolo[3,2-b]pyridine can inhibit the growth of pathogenic bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
- Anti-inflammatory Effects :
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis often begins with readily available pyrrole derivatives.
- Nitro Group Introduction : The introduction of the nitro group can be achieved through electrophilic nitration methods.
- Carboxylate Formation : The carboxylic acid moiety is introduced via carboxylation reactions, often employing carbon dioxide or carbon monoxide under specific conditions.
Case Study 1: Antitumor Activity Assessment
A recent study assessed the cytotoxic activity of this compound against various cancer cell lines, including breast and lung cancer cells. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting potential as a lead compound for further development .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
Case Study 2: Antimicrobial Efficacy
In vitro studies evaluated the antimicrobial activity of the compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
Mechanism of Action
The mechanism of action of methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolopyridine core can interact with biological macromolecules such as proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Molecular Weight and Reactivity
Biological Activity
Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C₉H₈N₄O₃
- Molecular Weight : 221.17 g/mol
- CAS Number : 53412725
The compound features a pyrrole ring fused to a pyridine ring with a nitro group at the 3-position and a carboxylate ester group at the 5-position. This unique structure contributes to its reactivity and biological potential.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act by:
- Inhibition of Enzymes : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can disrupt cellular processes.
- Modulation of Receptors : It may interact with certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Pharmacological Applications
Research indicates several therapeutic areas where this compound may have significant effects:
- Anticancer Activity : Studies suggest that derivatives of pyrrolopyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine have demonstrated activity against breast cancer and leukemia cells .
- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects against pathogenic bacteria and fungi. In vitro studies have shown promising results against drug-resistant strains .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Effective against various cancer cell lines | |
| Antimicrobial | Activity against drug-resistant bacteria | |
| Enzyme Inhibition | Inhibitory effects on specific enzymes |
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of methyl 3-nitro derivatives. The research indicated that these compounds significantly inhibited cell proliferation in breast cancer models, with IC50 values in the low micromolar range. The mechanism was linked to apoptosis induction through caspase activation .
Case Study: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, methyl 3-nitro derivatives were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that these compounds exhibited minimum inhibitory concentrations (MIC) lower than those of standard antibiotics, suggesting their potential as novel antimicrobial agents .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate to improve yield and purity?
- Methodological Answer : Multi-step synthetic pathways are typically employed, with optimization via microwave-assisted synthesis (reduces reaction time) or continuous flow reactors (enhances reproducibility). For example, similar pyrrolopyridine carboxylates have been synthesized using nitro-substituted precursors under reflux conditions, followed by purification via column chromatography (≥98% purity) . Yield improvements often require adjusting stoichiometric ratios of nitro-substituted intermediates and monitoring reaction progress using TLC or HPLC.
Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of HPLC (to assess purity, ≥98% as per vendor specifications) , NMR spectroscopy (1H/13C for functional group verification) , and high-resolution mass spectrometry (HRMS) to confirm molecular weight. Cross-referencing with spectral libraries (e.g., PubChem or EPA DSSTox) helps validate structural assignments .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group. Moisture-sensitive analogs require desiccants, and exposure to light should be minimized to avoid nitro-group degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in the structural characterization of this compound when spectroscopic data conflicts with crystallographic models?
- Methodological Answer : Employ single-crystal X-ray diffraction (using SHELX programs ) to resolve ambiguities in nitro-group orientation or ring puckering. If crystallography is impractical, use DFT computational modeling to predict NMR/IR spectra and compare with experimental data . For conflicting NMR signals, 2D experiments (e.g., COSY, NOESY) can clarify proton-proton correlations .
Q. What methodological approaches are employed to validate the biological targets of this compound in pharmacological studies?
- Methodological Answer : Use molecular docking simulations to predict interactions with enzymes (e.g., kinases) or receptors , followed by in vitro enzyme inhibition assays (e.g., IC50 determination). For example, related pyrrolopyridine carboxylates show activity against viral proteases or cancer targets via competitive binding studies . Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate analogs of this compound for enhanced bioactivity?
- Methodological Answer : Synthesize derivatives with substitutions at the 3-nitro or 5-carboxylate positions (e.g., halogenation, alkylation) . Test analogs using parallel artificial membrane permeability assays (PAMPA) for bioavailability and cell-based assays (e.g., cytotoxicity in cancer lines) . Quantitative SAR (QSAR) models can prioritize candidates by correlating electronic properties (Hammett constants) with activity .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound while maintaining regioselectivity?
- Methodological Answer : Optimize nitro-group introduction using directed ortho-metalation or transition-metal catalysis (e.g., Pd-mediated cross-coupling) to avoid byproducts. Pilot-scale reactions in continuous flow systems improve heat transfer and reduce decomposition risks . Monitor regioselectivity via inline FTIR or LC-MS .
Data Contradiction Analysis
Q. How should researchers address conflicting data between computational predictions and experimental results for the reactivity of this compound?
- Methodological Answer : Re-evaluate computational parameters (e.g., solvent models, basis sets) to align with experimental conditions (e.g., polar aprotic solvents). Validate with kinetic studies (e.g., Arrhenius plots) to compare predicted vs. observed reaction rates. Discrepancies in nitro-group reduction potentials may require cyclic voltammetry for empirical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
